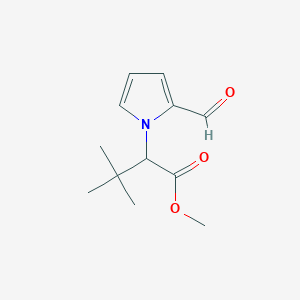

methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate

Description

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is an ester derivative featuring a 3,3-dimethylbutanoate backbone substituted with a 2-formylpyrrole group at the second position. The compound’s acid form, (2S)-2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoic acid, has a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .

Properties

IUPAC Name |

methyl 2-(2-formylpyrrol-1-yl)-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)10(11(15)16-4)13-7-5-6-9(13)8-14/h5-8,10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSYFPZWSCFVDKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N1C=CC=C1C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate typically involves the reaction of 2-formylpyrrole with appropriate esterifying agents. One common method involves the reaction of 2-formyl-1H-pyrrole with methyl 3,3-dimethylbutanoate under acidic conditions to form the desired product . The reaction is usually carried out in an ethanol medium and catalyzed by acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: 2-(2-carboxy-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.

Reduction: 2-(2-hydroxymethyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.

Substitution: 2-(2-bromo-1H-pyrrol-1-yl)-3,3-dimethylbutanoate.

Scientific Research Applications

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The pyrrole ring can interact with enzymes and receptors, modulating their activity and resulting in specific biological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Derivatives

The compound’s structural uniqueness lies in its pyrrole-formyl substituent. Below is a comparative analysis with structurally related esters:

Table 1: Comparative Overview of Methyl 3,3-Dimethylbutanoate Derivatives

Physicochemical and Stability Profiles

- Solubility: The pyrrole-formyl ester is less polar than amino-substituted hydrochlorides, likely reducing aqueous solubility. Fluorinated cannabinoids exhibit high lipophilicity, enhancing blood-brain barrier penetration .

- Stability: Esters are prone to hydrolysis under acidic/basic conditions. The amino esters’ hydrochloride salts improve stability, while synthetic cannabinoids’ amide bonds resist hydrolysis better than esters .

Other Related Esters

Compounds such as (1S,3R,8S,8aR)-8-{2-[(2R,4R)-4-acetoxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate demonstrate the use of dimethylbutanoate esters in complex natural product derivatives, though their structural complexity limits direct comparison.

Biological Activity

Methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate is a compound belonging to the class of 2-formylpyrroles, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

This structure features a pyrrole ring, which is known for its significant role in various biological processes. The presence of the formyl group and the dimethylbutanoate moiety contributes to its unique reactivity and biological profile.

Biological Activities

1. Antioxidant Activity

this compound exhibits notable antioxidant properties. Studies have shown that compounds in the 2-formylpyrrole class can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Antiproliferative Effects

Research indicates that this compound has antiproliferative effects on several human cancer cell lines. For instance, it has been observed to inhibit the growth of A459 (lung cancer), SK-OV-3 (ovarian cancer), and HCT-15 (colon cancer) cells with IC50 values ranging from 21.52 ± 1.82 μM to 40.74 ± 2.41 μM . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

3. Immunomodulatory Properties

The compound also demonstrates immunomodulatory effects, enhancing phagocytic activity in macrophage cells. This property suggests potential applications in boosting immune responses, particularly in immunocompromised individuals or during infections .

The biological activities of this compound are attributed to its ability to interact with various cellular targets:

- Antioxidant Mechanism: The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Cell Cycle Regulation: It has been suggested that the compound may interfere with key regulatory proteins involved in cell cycle progression, leading to growth inhibition in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(2-formyl-1H-pyrrol-1-yl)-3,3-dimethylbutanoate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves functionalizing pyrrole derivatives via formylation and esterification. For example, analogous pyrrole compounds (e.g., 2,4-dimethylpyrrole) are reacted with aldehydes under acidic or catalytic conditions to introduce formyl groups, followed by esterification with methyl chloroacetate derivatives . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error. For instance, factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) can systematically identify optimal yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation:

- ¹H NMR : Peaks at δ 9.5–10.0 ppm indicate the formyl proton; pyrrole protons appear as multiplets in δ 6.5–7.5 ppm.

- ¹³C NMR : The ester carbonyl resonates at ~170 ppm, while the formyl carbon appears at ~190 ppm .

High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₁₃H₁₈NO₃: calc. 236.1287, observed 236.1290).

Q. What are the key reactivity patterns of the formyl-pyrrole moiety in this compound?

- Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., Knoevenagel). The pyrrole ring participates in electrophilic substitutions (e.g., nitration, halogenation), with regioselectivity guided by substituent effects. Computational studies (e.g., Fukui indices) predict reactive sites, validated by experimental trials .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior. Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., antioxidant enzymes), prioritizing candidates with strong binding affinities. Experimental validation follows via synthesis and in vitro assays (e.g., DPPH radical scavenging) .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., trace moisture, catalyst purity). Systematic replication under controlled conditions (e.g., inert atmosphere, standardized reagents) isolates critical factors. Meta-analysis of literature data using multivariate regression identifies trends (e.g., solvent polarity inversely correlates with byproduct formation) .

Q. How do steric effects from the 3,3-dimethylbutanoate group influence regioselectivity in cross-coupling reactions?

- Methodological Answer : Steric maps (e.g., using Molecular Mechanics) quantify spatial hindrance, predicting preferential coupling at less hindered positions (e.g., C-5 of pyrrole vs. C-3). Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms selectivity, monitored by HPLC .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with C18 columns resolves polar byproducts. Simulated Moving Bed (SMB) chromatography scales purification efficiently. Solvent selection (e.g., acetonitrile/water gradients) is optimized via Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.